molecular formula C10H13NOS B11772417 2-Cyclohexylthiazole-4-carbaldehyde

2-Cyclohexylthiazole-4-carbaldehyde

Cat. No.: B11772417
M. Wt: 195.28 g/mol
InChI Key: FDDYAQTZOFJUAG-UHFFFAOYSA-N
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Description

2-Cyclohexylthiazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C10H13NOS. It features a thiazole ring substituted with a cyclohexyl group and an aldehyde functional group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylthiazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclohexylamine with α-haloketones to form the thiazole ring, followed by formylation at the 4-position to introduce the aldehyde group. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as sodium ethoxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylthiazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclohexylthiazole-4-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexylthiazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt essential biological pathways, leading to antimicrobial effects. The thiazole ring’s aromaticity also contributes to its binding affinity with various biological targets .

Comparison with Similar Compounds

  • 2-Methylthiazole-4-carbaldehyde
  • 2-Phenylthiazole-4-carbaldehyde
  • 2-Benzylthiazole-4-carbaldehyde

Comparison: 2-Cyclohexylthiazole-4-carbaldehyde is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it more hydrophobic compared to its methyl or phenyl counterparts, potentially enhancing its interaction with lipid membranes and hydrophobic protein pockets. Additionally, the cyclohexyl group may influence the compound’s reactivity and stability under various conditions .

Properties

IUPAC Name

2-cyclohexyl-1,3-thiazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDYAQTZOFJUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=CS2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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